1-(Pyridin-2-yl)thiourea
Overview
Description
1-(Pyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
1-(Pyridin-2-yl)thiourea is a pyridine derivative that has been shown to exhibit a variety of biological activities Similar pyridine derivatives have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyridine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis .
Biochemical Pathways
Pyridine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some pyridine derivatives have been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its bioavailability . According to one source, this compound has a calculated log Po/w (iLOGP) of 1.42, suggesting that it may be moderately lipophilic .
Result of Action
Similar pyridine derivatives have been reported to exhibit a variety of effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Some studies suggest that it may have antimicrobial properties . It is also suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
1-(Pyridin-2-yl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-2-amine with thiocyanate in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .
Reaction Conditions:
Reagents: Pyridine-2-amine, thiocyanate
Solvent: Ethanol or acetonitrile
Temperature: Reflux
Time: Several hours
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
1-(Pyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles
Major Products:
Scientific Research Applications
1-(Pyridin-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown its potential in the treatment of various diseases due to its ability to interact with biological targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
1-(Pyridin-2-yl)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:
Thiourea: The parent compound with a simpler structure and broader applications in organic synthesis.
N-Phenylthiourea: A derivative with a phenyl group instead of a pyridin-2-yl group, used in different biological and industrial applications.
2-Pyridinylthiourea: Another pyridine-substituted thiourea with similar properties but different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate and its biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
pyridin-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHLANJIVXTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363424 | |
Record name | 2-pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-11-2 | |
Record name | 14294-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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